

Assessing the Therapeutic Window of ABBV-CLS-7262: A Comparative Guide

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Compound of Interest

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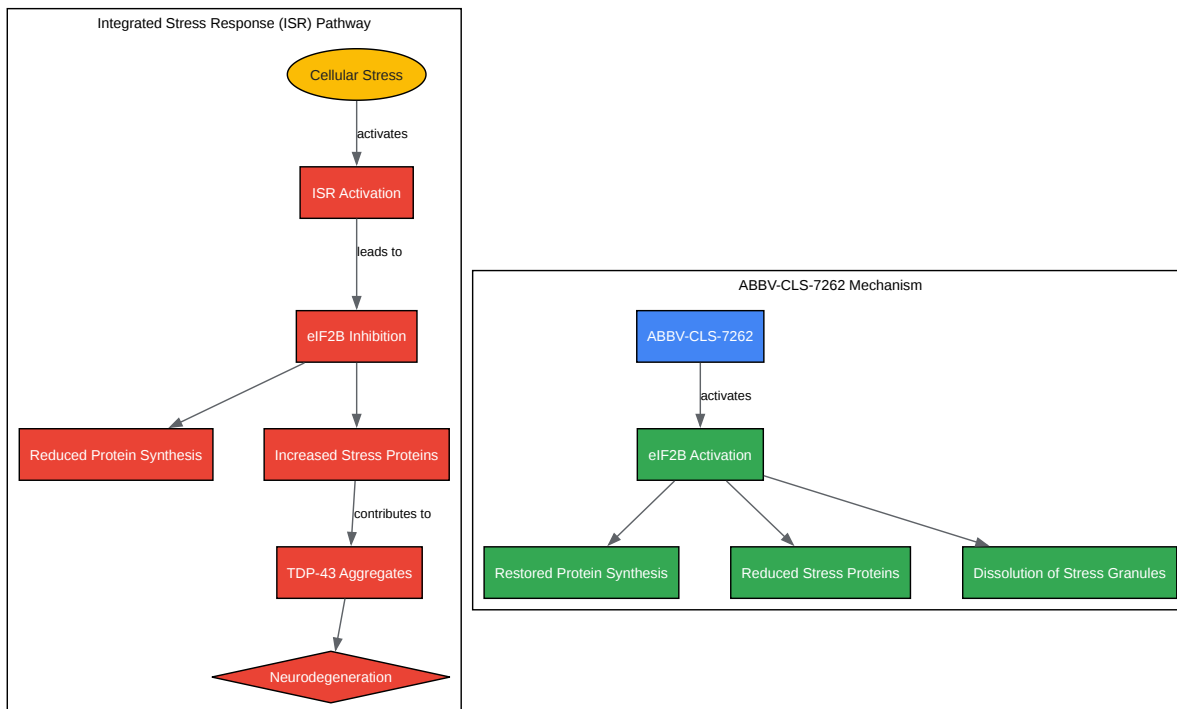
This guide provides a comprehensive analysis of the therapeutic window of **ABBV-CLS-7262** (fosigotifator), an investigational small molecule activator of the eukaryotic initiation factor 2B (eIF2B). As a key regulator of the Integrated Stress Response (ISR), eIF2B is a promising therapeutic target for neurodegenerative diseases. This document summarizes available preclinical and clinical data to inform ongoing research and development efforts.

Introduction

ABBV-CLS-7262, developed by Calico Life Sciences and AbbVie, is a first-in-class, orally bioavailable, and central nervous system (CNS)-penetrant eIF2B activator.[1][2] The Integrated Stress Response is a fundamental cellular pathway implicated in the pathophysiology of various age-related and neurodegenerative diseases.[1][2] By activating eIF2B, fosigotifator aims to restore normal protein synthesis in stressed nerve cells, reduce the formation of stress proteins, and dissolve stress granules that may lead to protein aggregates, such as TDP-43 in amyotrophic lateral sclerosis (ALS).[3][4] This guide will compare the performance of **ABBV-CLS-7262** with available data on other relevant therapies and provide detailed experimental context.

Mechanism of Action: The Integrated Stress Response

Under cellular stress, the ISR is activated, leading to a decrease in the production of normal proteins and an increase in the synthesis of potentially harmful stress proteins.[3] Chronic activation of the ISR can contribute to the formation of protein aggregates, a hallmark of many neurodegenerative diseases. **ABBV-CLS-7262** works by boosting the activity of eIF2B, making it less sensitive to the effects of stress and thereby restoring normal protein production.[3]



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Caption: Signaling pathway of the Integrated Stress Response and the mechanism of action of **ABBV-CLS-7262**.

Preclinical and Clinical Performance of **ABBV-CLS-7262**

While specific preclinical toxicology data such as LD50 values are not publicly available, preclinical studies in a mouse model of Vanishing White Matter (VWM) disease demonstrated that fosigotifator blunted the persistent ISR in the brain and spinal cord and corrected coordination and movement problems.[3][5] The safety and tolerability of **ABBV-CLS-7262** have been evaluated in several clinical trials.

Data from Clinical Trials

The following tables summarize the key safety and efficacy findings from clinical studies of **ABBV-CLS-7262**.

Table 1: Summary of **ABBV-CLS-7262** Clinical Trials

Trial Identifier	Phase	Indication	Key Findings
NCT04948645	1	Amyotrophic Lateral Sclerosis (ALS)	Investigated safety and pharmacokinetics. The study consisted of a 4-week randomized, double-blind, placebo-controlled part, followed by a 152-week active treatment extension. [6] [7] [8] [9]
NCT05757141	1b/2	Vanishing White Matter (VWM) Disease	An ongoing open-label exploratory study to evaluate safety, tolerability, and pharmacokinetics in adult and pediatric participants. [1] [10] [11] [12] [13]
HEALEY ALS Platform Trial (Regimen F)	2/3	Amyotrophic Lateral Sclerosis (ALS)	Did not meet the primary endpoint of slowing disease progression at the primary dose. However, the exploratory high dose showed a slower decline in muscle strength in both upper and lower extremities. The drug was found to be safe and well-tolerated. [14] [15]

Table 2: Safety and Tolerability of **ABBV-CLS-7262** in the HEALEY ALS Platform Trial (Regimen F)

Adverse Event Category	Combined Fosigotifator Group	Shared Concurrent Placebo Group
Treatment-Emergent Adverse Events (TEAEs)	90.6%	89.7%
Treatment-Related TEAEs	25.2%	26.2%

Data from the HEALEY ALS Platform Trial press release.[\[15\]](#)

Comparison with an Alternative eIF2B Activator: DNL343

DNL343, developed by Denali Therapeutics, is another eIF2B activator that was also evaluated in the HEALEY ALS Platform Trial.

Table 3: Comparative Overview of **ABBV-CLS-7262** and DNL343

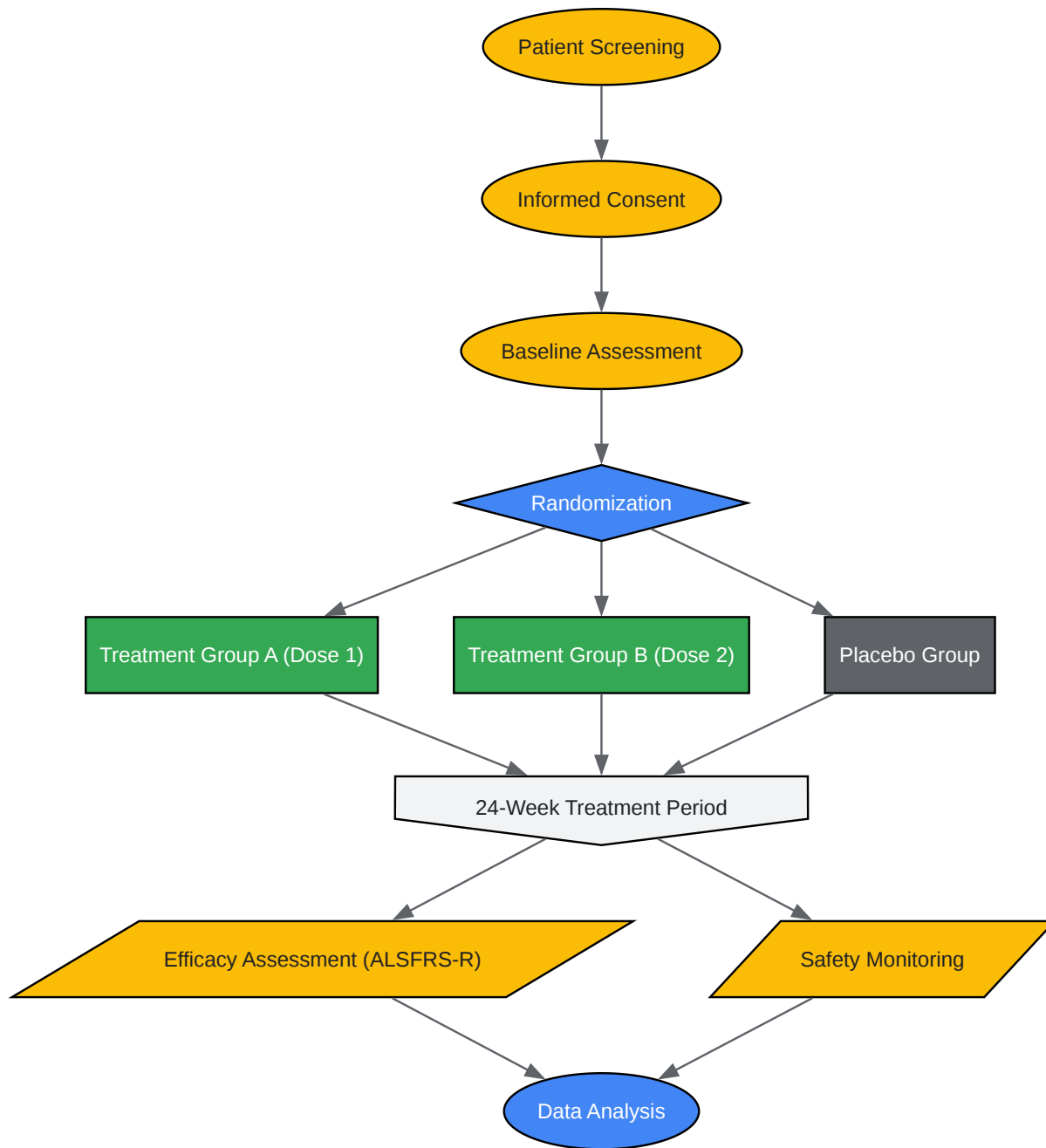
Feature	ABBV-CLS-7262 (fosigotifator)	DNL343
Developer	Calico Life Sciences / AbbVie	Denali Therapeutics
Mechanism of Action	eIF2B Activator	eIF2B Activator
Indication in HEALEY Trial	Amyotrophic Lateral Sclerosis (ALS)	Amyotrophic Lateral Sclerosis (ALS)
HEALEY Trial Outcome	Failed to meet primary endpoint at the primary dose, but showed potential efficacy signals at a higher exploratory dose. [14]	Also failed to meet the primary endpoint in the HEALEY ALS trial.

Experimental Protocols

Detailed protocols for the clinical trials are registered and accessible through clinical trial databases. The following provides a general overview of the methodologies employed.

HEALEY ALS Platform Trial (Regimen F) - NCT05740813

- Study Design: A perpetual multi-center, multi-regimen, randomized, double-blind, placebo-controlled trial.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)
- Participants: Individuals with ALS.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)
- Intervention: Participants were randomized to receive one of two doses of **ABBV-CLS-7262** or a matching placebo.[\[17\]](#)[\[18\]](#) The randomization was in a 3:1 ratio (active drug to placebo).[\[19\]](#)
- Primary Outcome Measures: The primary endpoint was the change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score at 24 weeks.[\[20\]](#)
- Safety Assessments: Monitoring and recording of all adverse events, serious adverse events, and clinical laboratory evaluations.



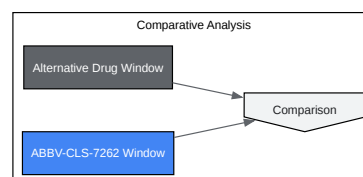
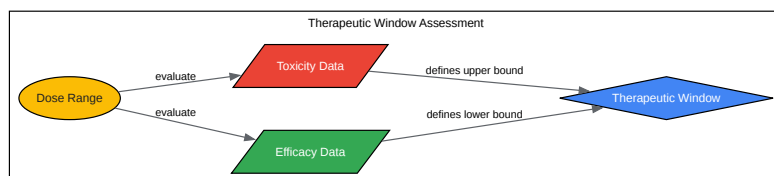
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Caption: General experimental workflow for the HEALEY ALS Platform Trial (Regimen F).

Assessing the Therapeutic Window

The therapeutic window of a drug is the range of doses that produces therapeutic effects without causing significant toxicity. While a definitive therapeutic window for **ABBV-CLS-7262** has not been established through traditional dose-escalation studies to determine a maximum tolerated dose (MTD), the clinical trial data provides valuable insights.

- **Safety at Tested Doses:** In the HEALEY ALS trial, **ABBV-CLS-7262** was found to be safe and well-tolerated at both the primary and a higher exploratory dose, with adverse event rates comparable to placebo.[15] This suggests a favorable safety profile within the dose range studied.
- **Efficacy Signals:** The emergence of efficacy signals at the higher exploratory dose suggests that the therapeutic window may extend to higher concentrations than initially tested in the primary dose group.[14]



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Caption: Logical relationship for assessing and comparing therapeutic windows.

Conclusion

ABBV-CLS-7262 (fosigotifator) has demonstrated a promising safety profile in clinical trials, with adverse event rates similar to placebo. While the primary endpoint was not met at the initially tested dose in the HEALEY ALS Platform Trial, the observation of potential efficacy at a higher exploratory dose suggests that further investigation is warranted to fully characterize its therapeutic window and clinical potential. The comparison with another eIF2B activator,

DNL343, which also did not meet its primary endpoint, highlights the challenges in targeting the Integrated Stress Response for neurodegenerative diseases. Future studies will be crucial to determine the optimal dosing strategy and patient populations that may benefit from this novel therapeutic approach.

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References

- [1. An Open-Label Exploratory Study of Fosigotifator in Participants With Vanishing White Matter Disease | Clinical Research Trial Listing \[centerwatch.com\]](#)
- [2. trial.medpath.com \[trial.medpath.com\]](#)
- [3. Calico Life Sciences Announces that Fosigotifator \(ABBV-CLS-7262\) for Vanishing White Matter Disease has been Selected for the FDA START Pilot Program \[prnewswire.com\]](#)
- [4. massgeneral.org \[massgeneral.org\]](#)
- [5. calicolabs.com \[calicolabs.com\]](#)
- [6. ClinicalTrials.gov \[clinicaltrials.gov\]](#)
- [7. A Randomized, Double-Blind, Placebo-Controlled Study to Assess Safety, Tolerability, and Pharmacokinetics Following Multiple Doses of ABBV-CLS-7262 in Subjects With Amyotrophic Lateral Sclerosis Followed by an Active Treatment Extension | NEALS \[neals.org\]](#)
- [8. ABBV-CLS-7262 for ALS · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power \[withpower.com\]](#)
- [9. alsnewstoday.com \[alsnewstoday.com\]](#)
- [10. ClinicalTrials.gov \[clinicaltrials.gov\]](#)
- [11. NCT05757141 | Patients at Heart \[patientsatheart.com\]](#)
- [12. Study Details Page \[abbvieclinicaltrials.com\]](#)
- [13. calicolabs.com \[calicolabs.com\]](#)
- [14. calicolabs.com \[calicolabs.com\]](#)

- [15. Sean M. Healey & AMG Center Announces Update in ALS Platform Trial with Fosigotifator \[massgeneral.org\]](#)
- [16. HEALEY ALS Platform Trial - Regimen F ABBV-CLS-7262 \[ctv.veeva.com\]](#)
- [17. Trial: HEALEY ALS Platform Trial - Regimen F ABBV-CLS-726... | ALS TDI \[als.net\]](#)
- [18. ClinicalTrials.gov \[clinicaltrials.gov\]](#)
- [19. HEALEY ALS Platform Trial - Regimen F ABBV-CLS-7262 | Clinical Research Trial Listing \[centerwatch.com\]](#)
- [20. Fosigotifator | ALZFORUM \[alzforum.org\]](#)
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